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Compound of Interest

Compound Name: HCy-Lyso

Cat. No.: B15601916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HCy-Lyso is a specialized fluorescent probe designed for the detection of hydroxyl radicals

(•OH) within lysosomes of living cells.[1][2][3] Structurally, it consists of a hydrocyanine moiety

linked to a morpholine group. The morpholine unit serves as a targeting ligand, directing the

probe to the acidic environment of the lysosomes.[4][5] The hydrocyanine component acts as

the fluorescent reporter. In its native state, HCy-Lyso is weakly fluorescent. However, upon

reaction with hydroxyl radicals, the hydrocyanine is oxidized to a cyanine, resulting in a

significant "turn-on" fluorescence response.[1][2][4] This fluorescence is further enhanced in

the acidic milieu of the lysosomes, making HCy-Lyso a highly specific and sensitive tool for

studying oxidative stress within this organelle.[1][2][5] Its application is particularly relevant in

the investigation of cellular processes such as ferroptosis, an iron-dependent form of cell death

characterized by the accumulation of lipid peroxides and hydroxyl radicals.[1][2]

Product Information

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15601916?utm_src=pdf-interest
https://www.benchchem.com/product/b15601916?utm_src=pdf-body
https://www.researchgate.net/publication/380034510_Rational_design_of_a_lysosome-targeted_fluorescent_probe_for_monitoring_the_generation_of_hydroxyl_radicals_in_ferroptosis_pathways
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00562g
https://www.caymanchem.com/product/41179/hcy-lyso
https://pmc.ncbi.nlm.nih.gov/articles/PMC11033609/
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00562g
https://www.benchchem.com/product/b15601916?utm_src=pdf-body
https://www.researchgate.net/publication/380034510_Rational_design_of_a_lysosome-targeted_fluorescent_probe_for_monitoring_the_generation_of_hydroxyl_radicals_in_ferroptosis_pathways
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00562g
https://pmc.ncbi.nlm.nih.gov/articles/PMC11033609/
https://www.benchchem.com/product/b15601916?utm_src=pdf-body
https://www.researchgate.net/publication/380034510_Rational_design_of_a_lysosome-targeted_fluorescent_probe_for_monitoring_the_generation_of_hydroxyl_radicals_in_ferroptosis_pathways
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00562g
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00562g
https://www.researchgate.net/publication/380034510_Rational_design_of_a_lysosome-targeted_fluorescent_probe_for_monitoring_the_generation_of_hydroxyl_radicals_in_ferroptosis_pathways
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00562g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Chemical Name

(E)-4-(4-(2-(1-ethyl-3,3-

dimethylindolin-2-

yl)vinyl)phenyl)morpholine

[3]

Molecular Formula C₂₄H₃₀N₂O [3]

Molecular Weight 362.5 g/mol [3]

Excitation Maximum ~510 nm [3]

Emission Maximum ~592 nm [3]

Solubility
Sparingly soluble in

Chloroform (1-10 mg/ml)
[3]

Storage -20°C [3]

Mechanism of Action and Experimental Workflow
The utility of HCy-Lyso in fluorescence microscopy is based on a targeted chemical reaction

that leads to a detectable fluorescent signal. The workflow for its use is straightforward,

involving probe preparation, cell loading, and imaging.
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Experimental Workflow for HCy-Lyso Staining

Prepare HCy-Lyso Stock Solution (1 mM in DMSO)

Prepare Working Solution (e.g., 10 µM in PBS)

Culture Cells to Desired Confluency

Optional: Induce Hydroxyl Radical Production (e.g., with PMA, erastin, or RSL3)

Incubate Cells with HCy-Lyso (e.g., 10 µM for 30 min at 37°C)

Wash Cells with PBS (3 times)

Image Cells using Fluorescence Microscope (Ex: ~510 nm, Em: ~592 nm)

Click to download full resolution via product page

Caption: A diagram illustrating the step-by-step experimental workflow for staining live cells with

HCy-Lyso to detect lysosomal hydroxyl radicals.

The mechanism of HCy-Lyso involves a "turn-on" fluorescence response specifically triggered

by hydroxyl radicals within the acidic environment of the lysosome.
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HCy-Lyso Mechanism of Action
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Caption: A diagram depicting the signaling pathway of HCy-Lyso, from lysosomal targeting to

fluorescence emission upon reaction with hydroxyl radicals.
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Experimental Protocols
Reagent Preparation

HCy-Lyso Stock Solution (1 mM): Prepare a 1 mM stock solution of HCy-Lyso in dimethyl

sulfoxide (DMSO).[4] Store this stock solution at -20°C.

Phosphate-Buffered Saline (PBS): Prepare a 10 mM PBS solution and adjust the pH as

required for your experimental conditions (e.g., pH 7.4 for cell culture washes, or a more

acidic pH for in vitro spectral measurements).[4]

Cell Culture and Staining Protocol
This protocol is a general guideline and may require optimization for different cell types and

experimental conditions. The following is based on protocols used for 4T1 cells.[4][6]

Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., 96-well plates) at a density

that will result in the desired confluency on the day of the experiment (e.g., 2.5 x 10³ cells per

well).[4][6]

Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

[4][6]

Induction of Hydroxyl Radicals (Optional): To study induced oxidative stress, treat the cells

with an appropriate stimulus. For example:

Phorbol myristate acetate (PMA): Treat cells with PMA (e.g., 2.0 µg/mL) for 0.5 to 4 hours

to induce endogenous •OH production.[1][5]

Ferroptosis Inducers: Treat cells with erastin (e.g., 10 µM) or (1S,3R)-RSL3 (e.g., 2.0 µM)

to induce ferroptosis and associated •OH generation.[3][6] A ferroptosis inhibitor like

ferrostatin-1 (e.g., 10 µM) can be used as a negative control.[3][6]

HCy-Lyso Staining: a. Prepare a working solution of HCy-Lyso at a final concentration of 10

µM in PBS or cell culture medium.[4][6] b. Remove the cell culture medium from the cells. c.

Add the HCy-Lyso working solution to the cells and incubate for 30 minutes at 37°C.[4][6]

Washing: Gently wash the cells three times with PBS to remove any excess probe.[4][6]
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Imaging: Immediately image the cells using a fluorescence microscope equipped with

appropriate filters for the excitation and emission wavelengths of HCy-Lyso (Ex/Em:

~510/592 nm).[3]

Co-localization with a Lysosomal Marker
To confirm the localization of the HCy-Lyso signal to the lysosomes, a co-staining experiment

with a known lysosomal marker can be performed.[1]

Follow the HCy-Lyso staining protocol as described above (Steps 1-4).

After the initial 30-minute incubation with HCy-Lyso, wash the cells three times with PBS.[4]

Add a solution of a lysosomal marker, such as LysoTracker Blue DND-22 (e.g., 75 nM), and

incubate for an additional 30 minutes at 37°C.[4][6]

Wash the cells three times with PBS.

Image the cells using the appropriate filter sets for both HCy-Lyso (red channel) and the

lysosomal marker (blue channel).[1]

Analyze the merged images to assess the degree of co-localization.

Data Presentation
The following table summarizes key quantitative parameters for the use of HCy-Lyso as

reported in the literature.
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Parameter Value Cell Line Notes Source

Working

Concentration
10 µM 4T1

Effective for

imaging

endogenous and

induced •OH.

[3][4][6]

Incubation Time 30 minutes 4T1

Sufficient for

probe uptake

and localization.

[4][6]

PMA Stimulation
2.0 µg/mL for 0.5

- 4 hours
4T1

Induces a time-

dependent

increase in

fluorescence.

[1][5]

Co-localization

Marker

75 nM

LysoTracker Blue

DND-22

4T1

Used to confirm

lysosomal

localization of

HCy-Lyso signal.

[1][4][6]

Troubleshooting
Low Signal:

Ensure the stock solution has been stored correctly and is not degraded.

Optimize the probe concentration and incubation time for your specific cell line.

Confirm the presence of hydroxyl radicals; consider using a positive control (e.g., PMA

stimulation).

High Background:

Ensure thorough washing after incubation to remove excess probe.

Image immediately after washing.

Check for autofluorescence in your cells or medium at the imaging wavelengths.
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Non-specific Staining:

Confirm the health of your cells, as compromised cell membranes may lead to non-

specific uptake.

Perform co-localization experiments to verify lysosomal staining.

By following these detailed protocols and considering the provided data, researchers can

effectively utilize HCy-Lyso as a powerful tool for the investigation of lysosomal oxidative

stress in a variety of cellular contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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